MLN0905

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Target and Mechanism of Action

MLN0905 is a potent inhibitor of Polo-like kinase 1 (PLK1), an enzyme that plays a critical role in cell division []. By specifically binding to the ATP-binding pocket of PLK1, MLN0905 disrupts its activity, leading to cell cycle arrest and ultimately cell death in cancer cells []. This makes MLN0905 a promising candidate for cancer therapy.

Anti-Cancer Properties

Research has shown that MLN0905 exhibits anti-cancer activity in various cancer cell lines, including those derived from breast, colon, and lung cancers [, ]. Studies have demonstrated that MLN0905 can induce cell cycle arrest, mitotic catastrophe, and apoptosis (programmed cell death) in cancer cells [, ].

Clinical Trials

MLN0905 has been investigated in several clinical trials for the treatment of different cancers []. While some early-stage trials showed promising results, later-stage trials did not meet their primary endpoints []. Further research is needed to determine the optimal use of MLN0905 in cancer treatment, potentially in combination with other therapies.

MLN0905 is a small-molecule inhibitor specifically targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell division and the regulation of the cell cycle. This compound has garnered attention for its potential therapeutic applications in oncology, particularly due to its ability to inhibit tumor cell proliferation. MLN0905 is characterized by its benzolactam structure, which contributes to its potency and selectivity against PLK1 .

The primary chemical reaction associated with MLN0905 involves its interaction with PLK1, leading to the inhibition of kinase activity. The compound exhibits an IC50 value of approximately 2 nM, indicating high potency in obstructing PLK1's function. This inhibition results in cell cycle arrest, particularly at the G2/M transition phase, and affects downstream signaling pathways that are critical for mitosis .

MLN0905 demonstrates significant biological activity in various cancer cell lines, including those derived from diffuse large B-cell lymphoma and colorectal cancer. The compound induces cellular senescence and apoptosis in these cells, effectively reducing their proliferation rates. Notably, MLN0905 has been shown to decrease the phosphorylation of histone H3 at serine 10, a marker indicative of mitotic progression, thereby confirming its role in disrupting normal cell cycle dynamics .

Interaction studies involving MLN0905 have revealed its capacity to synergize with other chemotherapeutic agents. For instance, when combined with inhibitors targeting different pathways, MLN0905 has been shown to enhance antitumor effects significantly. Furthermore, studies have indicated that MLN0905 can induce specific signaling cascades that lead to increased sensitivity of cancer cells to apoptosis .

Several compounds share structural or functional similarities with MLN0905, particularly those designed as PLK1 inhibitors. Here are some notable examples:

MLN0905 stands out due to its high selectivity for PLK1 and its favorable pharmacokinetic properties, making it a strong candidate for further clinical development compared to other inhibitors.

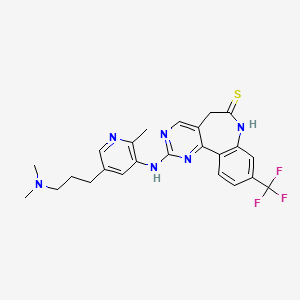

Molecular Structure and Formula (C24H25F3N6S)

MLN0905 is a synthetic small molecule kinase inhibitor with the molecular formula C24H25F3N6S and a molecular weight of 486.56 g/mol [1] [2]. The compound is systematically named as 2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d] [1]benzazepine-6-thione [1] [3]. The Chemical Abstracts Service registry number for MLN0905 is 1228960-69-7 [1] [2] [3].

The structural architecture of MLN0905 is characterized by a complex tricyclic framework comprising a pyrimido[5,4-d] [1]benzazepine core system [15]. This central scaffold features a fused ring system that integrates pyrimidine and benzazepine moieties, creating a rigid molecular framework essential for kinase binding specificity [15]. The canonical Simplified Molecular Input Line Entry System representation of MLN0905 is CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F [2] [3].

Table 1: Basic Chemical Properties of MLN0905

| Property | Value |

|---|---|

| IUPAC Name | 2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d] [1]benzazepine-6-thione |

| CAS Number | 1228960-69-7 |

| Molecular Formula | C24H25F3N6S |

| Molecular Weight (g/mol) | 486.56 |

| SMILES | CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F |

| Physical State | Solid |

| Color | Off-white to yellowish |

The molecular composition reveals significant heteroatom content, with nitrogen comprising approximately 17.3% of the molecular weight, reflecting the presence of six nitrogen atoms distributed throughout the pyrimidine and pyridine rings, as well as the dimethylamino functional group [36]. The sulfur atom, representing 6.6% of the molecular weight, is incorporated as a thione functional group within the benzazepine ring system [36]. The three fluorine atoms, constituting 11.7% of the total molecular weight, are present as a trifluoromethyl substituent on the benzene ring [36].

Physicochemical Characteristics and Solubility Profile

MLN0905 exhibits characteristic physicochemical properties that influence its biological activity and pharmaceutical behavior [2] [7]. The compound presents as an off-white to yellowish solid under standard conditions [2] [36]. The molecular structure contains multiple ionizable centers, including the dimethylamino group, which contributes to its pH-dependent solubility characteristics [19].

Table 2: Solubility Profile of MLN0905

| Solvent | Solubility | Concentration (mM) | Notes |

|---|---|---|---|

| Water | Sparingly soluble | Not specified | Limited aqueous solubility |

| DMSO | ≥24.35 mg/mL | ≥50.1 | Readily soluble in organic solvents |

| Organic solvents | Variable | Structure-dependent | Solubility varies with solvent polarity |

The aqueous solubility of MLN0905 is limited, characteristic of many benzazepine-derived compounds [2] [24]. This reduced water solubility is attributed to the extensive aromatic ring system and the presence of lipophilic substituents, particularly the trifluoromethyl group [20]. In contrast, MLN0905 demonstrates excellent solubility in dimethyl sulfoxide, with reported values of at least 24.35 mg/mL (approximately 50.1 mM) and potentially as high as 30 mg/mL (61.66 mM) [2] [36].

The trifluoromethyl group significantly influences the physicochemical properties of MLN0905 [20]. As one of the most powerful electron-withdrawing groups in organic chemistry, the trifluoromethyl substituent enhances the electrophilic character of adjacent functional groups and modulates the overall electronic distribution within the molecule [20]. This electron-withdrawing effect contributes to the stability of the compound and influences its interaction with biological targets [14].

The thione functional group (C=S) in MLN0905 represents a key structural feature that can exist in tautomeric equilibrium with its corresponding thiol form [27] [39]. Computational studies on similar thione-containing compounds indicate that the thione tautomer is generally more stable in the gas phase, with energy differences of approximately 39 kJ/mol favoring the thione form over the thiol tautomer [27]. This tautomeric behavior is influenced by solvent effects, with polar solvents potentially stabilizing different tautomeric forms [39].

Structural Features Contributing to Polo-Like Kinase 1 Binding Specificity

The molecular architecture of MLN0905 incorporates several structural elements that contribute to its high specificity and potency as a Polo-Like Kinase 1 inhibitor [6] [15]. The compound demonstrates exceptional selectivity for Polo-Like Kinase 1 with an inhibition constant (IC50) of 2-3 nanomolar, representing one of the most potent small molecule inhibitors of this target [1] [6] [41].

Table 3: Structural Features Contributing to Polo-Like Kinase 1 Binding

| Structural Element | Role in Polo-Like Kinase 1 Binding | Chemical Properties |

|---|---|---|

| Pyrimido[5,4-d] [1]benzazepine core | Central scaffold for kinase binding | Rigid tricyclic system |

| Thione functional group (C=S) | Key pharmacophore for binding affinity | Tautomeric equilibrium with thiol form |

| Trifluoromethyl group (-CF3) | Electron-withdrawing group enhancing binding | pKa modulation, lipophilicity |

| Dimethylamino propyl chain | Contributes to selectivity and solubility | Basic amine functionality |

| Methylpyridine substituent | Modulates binding orientation | Aromatic heterocycle |

The pyrimido[5,4-d] [1]benzazepine core system serves as the primary binding scaffold that occupies the adenosine triphosphate binding pocket of Polo-Like Kinase 1 [15] [31]. This tricyclic framework provides the necessary rigidity and spatial orientation required for optimal interaction with the kinase active site [15]. The benzazepine moiety, in particular, contributes to the shape complementarity with the kinase binding cleft [18].

The trifluoromethyl substituent at the 9-position of the benzazepine ring plays a crucial role in binding affinity and selectivity [14] [20]. The strong electron-withdrawing nature of this group enhances the electrophilic character of the aromatic system, facilitating favorable interactions with nucleophilic residues within the kinase active site [20]. Comparative studies with related kinase inhibitors demonstrate that the presence of a trifluoromethyl group versus smaller substituents can dramatically affect binding affinity, with trifluoromethyl-containing compounds showing superior potency [14].

The dimethylamino propyl chain attached to the pyridine ring contributes to both binding specificity and favorable pharmacokinetic properties [19]. This flexible side chain can adopt conformations that optimize interactions with specific amino acid residues in the Polo-Like Kinase 1 binding pocket while potentially reducing affinity for other kinases [19]. The basic nature of the dimethylamino group (pKa approximately 10.35 for similar structures) ensures protonation under physiological conditions, which may facilitate ionic interactions with acidic residues in the target protein [19].

Crystal structure analyses of Polo-Like Kinase 1 bound to various inhibitors reveal that the binding pocket accommodates ligands through multiple interaction modes, including hydrogen bonding with hinge region residues and hydrophobic contacts with conserved aromatic amino acids [32] [40]. The specific arrangement of functional groups in MLN0905 appears optimized to exploit these interaction opportunities while maintaining selectivity against other kinase family members [31] [32].

Comparative Structural Analysis with Related Kinase Inhibitors

MLN0905 belongs to the benzolactam-derived class of kinase inhibitors, which represents a distinct structural family compared to other Polo-Like Kinase 1 inhibitors [15]. Comparative analysis with other kinase inhibitors reveals both similarities and unique features that contribute to its selectivity profile [12] [31].

The pyrimido[5,4-d] [1]benzazepine scaffold of MLN0905 differs significantly from other established kinase inhibitor frameworks such as quinazolines, pyrimidines, and indolinones [16] [18]. While many kinase inhibitors employ relatively planar aromatic systems, the benzazepine core of MLN0905 introduces three-dimensional complexity that may contribute to its selectivity [25]. This structural diversity is important for achieving kinase selectivity, as the human kinome contains over 500 kinases with highly conserved adenosine triphosphate binding sites [12].

Selectivity profiling studies across kinase families demonstrate that even structurally similar compounds can exhibit dramatically different selectivity patterns [12]. For MLN0905, the specific combination of structural features appears to confer exceptional selectivity for Polo-Like Kinase 1 over other kinases, including closely related family members such as Polo-Like Kinase 2 and Polo-Like Kinase 3 [31]. This selectivity is particularly challenging to achieve given that Polo-Like Kinase family members share significant structural homology in their adenosine triphosphate binding sites [31].

The trifluoromethyl group in MLN0905 provides a point of comparison with other fluorinated kinase inhibitors [14]. Studies examining the role of fluorine substitution in kinase inhibitors demonstrate that fluorinated compounds often exhibit enhanced potency and altered selectivity profiles compared to their non-fluorinated analogs [14]. The electron-withdrawing nature of fluorine substituents can strengthen binding interactions through improved complementarity with protein electrostatic surfaces [20].

Structural comparisons with other Polo-Like Kinase 1 inhibitors reveal that MLN0905 achieves its high potency through a unique binding mode that may involve interactions with protein regions not typically engaged by other inhibitor classes [29] [31]. The benzazepine thione system represents a novel pharmacophore for kinase inhibition, distinguishing MLN0905 from more conventional adenosine triphosphate competitive inhibitors [15] [17].

Polo-like Kinase 1 as a Therapeutic Target in Cell Cycle Regulation

Polo-like kinase 1 represents a critical serine/threonine protein kinase that serves as a master regulator of multiple cell cycle checkpoints and mitotic processes [1] [2] [3]. The kinase belongs to a highly conserved family of polo-like kinases, with polo-like kinase 1 being the most extensively characterized member due to its essential role in orchestrating proper cell division [4] [5] [6].

The therapeutic significance of polo-like kinase 1 as an oncology target stems from its overexpression in numerous human malignancies, including pancreatic cancer, colorectal cancer, prostate cancer, ovarian cancer, and various hematologic malignancies [7] [6] [8]. This overexpression correlates with poor patient prognosis and increased tumor aggressiveness, establishing polo-like kinase 1 as a validated therapeutic target for cancer intervention [9].

During normal cell cycle progression, polo-like kinase 1 expression is tightly regulated, with minimal activity during the G1 and S phases, followed by dramatic upregulation during the G2/M transition [5] [10]. The kinase reaches peak expression levels during mitosis, where it coordinates essential processes including centrosome maturation, nuclear envelope breakdown, spindle assembly, chromosome segregation, and cytokinesis [1] [2] [11].

| Cell Cycle Phase | Key Substrates/Targets | Functional Outcome |

|---|---|---|

| G2/M transition | CDC25C, FOXM1, CCNB1 | Promotes mitotic entry |

| Mitotic entry | Cyclin B1, CDK1 complex | Activates CDK1/cyclin B1 |

| Centrosome maturation | PCNT, CEP192, γ-tubulin | Expands pericentriolar matrix |

| Spindle assembly | NEDD1, NINL, KIZ | Organizes bipolar spindle |

| Chromosome segregation | BUB1B, SGO1, STAG2 | Ensures proper segregation |

| Cytokinesis | CEP55, ECT2, PRC1, RACGAP1 | Promotes cytokinesis |

The structural architecture of polo-like kinase 1 consists of an amino-terminal kinase domain and a carboxy-terminal polo-box domain. The polo-box domain serves dual functions: it acts as a phosphopeptide-binding module that recognizes primed substrates, and it provides subcellular localization signals that direct polo-like kinase 1 to specific cellular compartments including centrosomes, kinetochores, and the midbody [12].

Polo-like kinase 1 regulation involves multiple mechanisms including phosphorylation-dependent activation, subcellular localization, and protein-protein interactions [13]. The kinase exhibits dynamic behavior throughout mitosis, with its activity and localization changing as cells progress through different mitotic stages [14] [13]. This dynamic redistribution is essential for proper cell cycle progression, as aberrant polo-like kinase 1 localization leads to mitotic defects and cell death [13].

The critical role of polo-like kinase 1 in centrosome function represents one of its most important therapeutic vulnerabilities [2] [4] [11]. During centrosome maturation, polo-like kinase 1 phosphorylates pericentrin, which initiates the recruitment of gamma-tubulin ring complexes and other pericentriolar matrix components [2] [11]. This process is essential for establishing the bipolar spindle apparatus required for proper chromosome segregation [1] [4].

Binding Kinetics and Inhibitory Mechanisms

MLN0905 functions as a potent and selective ATP-competitive inhibitor of polo-like kinase 1, demonstrating exceptional biochemical potency with an IC50 value of 2 nanomolar against the purified enzyme [15] [16] [17]. The compound exhibits rapid binding kinetics and sustained inhibition of polo-like kinase 1 activity, leading to profound effects on cell cycle progression and mitotic function [16] [18].

The inhibitory mechanism of MLN0905 involves competitive binding to the ATP-binding site within the kinase domain of polo-like kinase 1 [17]. Crystal structure analysis has provided detailed insights into the molecular interactions between MLN0905 and its target, with structural data deposited in the Protein Data Bank under accession code 3THB [17]. This structural information reveals the precise binding mode and explains the exceptional potency observed in biochemical assays.

| Parameter | Value | Reference |

|---|---|---|

| IC50 (PLK1 enzyme) | 2-5 nM | [15] [16] [19] [20] |

| EC50 (CDC25C-T96 phosphorylation) | 29-33 nM | [16] [20] |

| IC50 (Cell viability - lymphoma lines) | 3-24 nM | [16] [21] |

| LD50 (HT29) | 22 nM | [20] |

| LD50 (HCT116) | 56 nM | [20] |

| LD50 (H460) | 89 nM | [20] |

| LD50 (A375) | 34 nM | [20] |

The cellular activity of MLN0905 translates effectively from biochemical potency, with EC50 values of 29-33 nanomolar in cell-based assays measuring phosphorylation of CDC25C-T96, a direct polo-like kinase 1 substrate [16] [20]. This close correlation between enzyme inhibition and cellular activity indicates efficient cellular uptake and target engagement.

MLN0905 treatment induces characteristic phenotypes consistent with polo-like kinase 1 inhibition, including mitotic arrest, monopolar spindle formation, and subsequent apoptosis [15] [16] [18]. These effects mirror those observed with genetic knockdown of polo-like kinase 1 using RNA interference, providing strong evidence for on-target activity [16]. The compound causes cells to accumulate in the G2/M phase of the cell cycle, with increased phosphorylation of histone H3 serving as a reliable pharmacodynamic marker for polo-like kinase 1 inhibition [16] [18].

| Mechanism Aspect | Details | Evidence |

|---|---|---|

| Binding mode | ATP-competitive inhibition | Enzyme kinetic studies |

| Target binding site | Kinase domain active site | Crystal structure analysis (PDB: 3THB) |

| Inhibition type | Reversible competitive inhibition | Biochemical assays |

| Kinetic behavior | Rapid onset, sustained inhibition | Time-course studies |

| Cellular phenotype | G2/M arrest, mitotic catastrophe | Cell cycle analysis, microscopy |

| Pharmacodynamic marker | Phosphorylated histone H3 (pHisH3) | Immunofluorescence, Western blot |

The molecular mechanism underlying MLN0905-induced cell death involves disruption of multiple polo-like kinase 1-dependent processes [18]. Following polo-like kinase 1 inhibition, cells fail to properly mature their centrosomes, resulting in defective spindle formation and chromosome missegregation [18]. The spindle checkpoint machinery detects these abnormalities and prevents anaphase onset, leading to prolonged mitotic arrest and eventual apoptotic cell death [16] [18].

Recent studies have demonstrated that MLN0905 effectively targets gemcitabine-resistant pancreatic cancer cells by interfering with DNA replication and inducing cell cycle arrest [18]. The compound shows particular efficacy against rapidly proliferating cancer cells while having minimal effects on non-dividing normal cells, consistent with the cell cycle-specific expression pattern of polo-like kinase 1 [18].

Selectivity Profile Against Related Kinases

The selectivity profile of MLN0905 represents a critical determinant of its therapeutic utility and safety profile. Comprehensive kinase selectivity screening performed against a panel of 359 kinases revealed that MLN0905 demonstrates exceptional selectivity for polo-like kinase 1 [15] [16]. This extensive profiling provides confidence in the compound's specificity and reduces concerns about off-target effects that could complicate clinical development.

| Kinase | Activity/Selectivity | Clinical Relevance |

|---|---|---|

| PLK1 | Primary target - IC50: 2 nM | Primary therapeutic target |

| PLK2 | Not specified/likely selective | Minimal cross-reactivity expected |

| PLK3 | Not specified/likely selective | Minimal cross-reactivity expected |

| ALK (anaplastic lymphoma kinase) | Partial inhibitory activity (off-target) | Not clinically relevant in study models |

| Other kinases (359 kinase panel) | Generally selective (359 kinases screened) | Good overall selectivity profile |

The most notable off-target activity identified for MLN0905 involves partial inhibition of anaplastic lymphoma kinase [16]. However, this off-target effect is not considered clinically relevant in the experimental models studied, as the cell lines used in preclinical evaluation were negative for anaplastic lymphoma kinase phosphorylation markers indicative of oncogenic anaplastic lymphoma kinase activity [16]. Furthermore, anaplastic lymphoma kinase translocations are rarely found in diffuse large B-cell lymphomas, the primary disease model used for MLN0905 evaluation [16].

The selectivity of MLN0905 within the polo-like kinase family appears to be excellent, though detailed comparative binding studies against polo-like kinase 2, polo-like kinase 3, and polo-like kinase 4 have not been extensively reported [15] [22]. Given the structural differences between family members and the optimization of MLN0905 specifically for polo-like kinase 1 inhibition, significant selectivity is expected against related family members [17].

The cellular phenotype observed with MLN0905 treatment strongly supports on-target polo-like kinase 1 inhibition rather than off-target effects [16] [18]. The characteristic G2/M mitotic arrest, monopolar spindle formation, and increased phosphorylated histone H3 levels are all hallmarks of polo-like kinase 1 inhibition that have been validated through multiple independent approaches including genetic knockdown studies [16].

Recent advances in kinase inhibitor selectivity analysis suggest that achieving perfect selectivity may not always be necessary for therapeutic efficacy [23] [24]. The key consideration is whether off-target activities contribute to mechanism-based toxicity or interfere with the desired therapeutic effect. In the case of MLN0905, the observed off-target profile does not appear to compromise its utility as a polo-like kinase 1 inhibitor [16].

Structure-Activity Relationship Analysis

The structure-activity relationship analysis of MLN0905 reveals critical molecular features that contribute to its exceptional potency and selectivity against polo-like kinase 1 [17]. The compound represents the culmination of extensive medicinal chemistry optimization efforts focused on a benzolactam-derived chemical scaffold [17].

| Structural Feature | Position/Role | SAR Contribution |

|---|---|---|

| Benzolactam core | Central scaffold | Essential for PLK1 binding |

| Pyrimido[5,4-d] [15]benzazepine scaffold | Fused ring system | Provides optimal geometry for target engagement |

| Trifluoromethyl group at C-9 | C-9 position | Critical for potency and selectivity |

| Dimethylamino propyl side chain | N-linked side chain | Enhances cellular permeability |

| Methyl pyridine substituent | Pyridine ring substitution | Modulates binding affinity |

| Thione functionality | C-6 position | Required for biological activity |

The core benzolactam scaffold forms the foundation of MLN0905's binding interaction with polo-like kinase 1 [17]. This central structural element provides the essential pharmacophoric features required for recognition by the ATP-binding site of the kinase domain. Modifications to this core structure during the optimization process revealed its critical importance for maintaining biological activity [17].

The pyrimido[5,4-d] [15]benzazepine ring system represents a unique architectural feature that distinguishes MLN0905 from other polo-like kinase 1 inhibitors [17]. This fused ring system provides optimal three-dimensional geometry for complementary binding to the active site pocket, contributing significantly to the compound's exceptional potency [17].

The trifluoromethyl substituent at the C-9 position plays a crucial role in determining both potency and selectivity [17]. This electron-withdrawing group influences the electronic properties of the aromatic system and may participate in specific interactions with amino acid residues in the binding pocket. The strategic placement of this group appears to be critical for achieving the desired selectivity profile against related kinases [17].

The dimethylamino propyl side chain serves multiple functions in the structure-activity relationship [17]. This flexible alkyl chain enhances cellular permeability and bioavailability while potentially participating in favorable interactions with the protein target. The dimethylamino functionality provides a basic center that may influence the compound's pharmacokinetic properties and cellular distribution [17].

The methyl pyridine substituent represents another critical element in the structure-activity relationship [17]. This heterocyclic component contributes to binding affinity through potential hydrogen bonding interactions and aromatic stacking with amino acid residues in the active site. The specific positioning and substitution pattern of this pyridine ring have been optimized to maximize target engagement [17].

The thione functionality at the C-6 position appears to be essential for biological activity [17]. This sulfur-containing group may participate in unique interactions with the protein target that are not achievable with the corresponding ketone or other functional group replacements. The presence of the thione group distinguishes MLN0905 from many other kinase inhibitors and may contribute to its selectivity profile [17].

The systematic structure-activity relationship analysis conducted during MLN0905 development involved evaluation of numerous analogs with modifications to each major structural component [17]. This comprehensive approach identified the optimal combination of substituents and functional groups required for maximal biological activity while maintaining favorable pharmaceutical properties [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Duffey MO, Vos TJ, Adams R, Alley J, Anthony J, Barrett C, Bharathan I, Bowman D, Bump NJ, Chau R, Cullis C, Driscoll DL, Elder A, Forsyth N, Frazer J, Guo J, Guo L, Hyer ML, Janowick D, Kulkarni B, Lai SJ, Lasky K, Li G, Li J, Liao D, Little J, Peng B, Qian MG, Reynolds DJ, Rezaei M, Scott MP, Sells TB, Shinde V, Shi QJ, Sintchak MD, Soucy F, Sprott KT, Stroud SG, Nestor M, Visiers I, Weatherhead G, Ye Y, D'Amore N. Discovery of a potent and orally bioavailable benzolactam-derived inhibitor of Polo-like kinase 1 (MLN0905). J Med Chem. 2012 Jan 12;55(1):197-208. Epub 2011 Dec 5. PubMed PMID: 22070629.